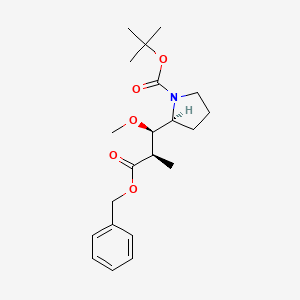
4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine
Übersicht
Beschreibung
The compound is a derivative of terpyridine, which is a class of heterocyclic compounds . Terpyridines are often used in coordination chemistry and supramolecular chemistry due to their ability to act as tridentate ligands .
Synthesis Analysis
While specific synthesis methods for “4’-(4-Ethynylphenyl)-2,2’:6’,2’'-terpyridine” were not found, related compounds such as “tri-(4-ethynylphenyl)amine” have been synthesized from precursors like 1,3,5-tris(4′-iodophenyl)benzene . Another compound, “(4-ethynylphenyl)dimesitylborane”, was synthesized by reacting it with B in toluene .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine (3) has been utilized in the synthesis and structural characterization of dicopper prehelicates. The study found that ligand 3 adopts a helical twist similar to that in related double helicates, revealing its potential in forming complex molecular structures (Constable et al., 2005).
Photophysical and Electrochemical Applications
A series of ligands bearing 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine subunits have been synthesized. These ligands form rigid rod-like homodinuclear and heterotrinuclear complexes with metals like ruthenium(II) and iron(II), demonstrating their application in creating complex molecular systems (Grosshenny & Ziessel, 1993).
Ligand Synthesis and Modification
The synthesis of soluble bis-terpyridine ligands bearing ethynylene-phenylene spacers from 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine is another significant application. These ligands are designed with flexible dodecyloxy chains, indicating their versatility in chemical synthesis (Khatyr & Ziessel, 2000).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-ethynylphenylboronic acid pinacol ester , have been used for the functionalization of platinum nanoparticles and in the synthesis of covalent heterodyads of chlorophyll derivatives .
Mode of Action
The mode of action of 4’-(4-Ethynylphenyl)-2,2’:6’,2’'-terpyridine is likely through the Sonogashira coupling reaction , a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. It employs a palladium catalyst as well as copper co-catalyst to form a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide .
Biochemical Pathways
Similar compounds have been used in the synthesis of porous aromatic framework (paf) materials , which could potentially affect various biochemical pathways due to their porous nature and ability to trap and release molecules.
Result of Action
Similar compounds have been used in the synthesis of materials with potential applications in carbon dioxide capture , indicating that they may interact with carbon dioxide molecules at the molecular level.
Action Environment
The action, efficacy, and stability of 4’-(4-Ethynylphenyl)-2,2’:6’,2’'-terpyridine can be influenced by various environmental factors. For instance, the Sonogashira coupling reaction, which is likely involved in its mode of action, can be carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base . This suggests that the compound’s action may be influenced by factors such as temperature, solvent, and pH.
Eigenschaften
IUPAC Name |
4-(4-ethynylphenyl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3/c1-2-17-9-11-18(12-10-17)19-15-22(20-7-3-5-13-24-20)26-23(16-19)21-8-4-6-14-25-21/h1,3-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMWREDYBWLMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine interact with metal ions, and what are the structural implications?
A1: 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine acts as a tridentate ligand, meaning it can bind to a metal ion through three nitrogen atoms, two from the terpyridine moiety and one from the ethynylphenyl group. [, , , , ] This coordination forms stable metal complexes, often with predictable geometries. For instance, with Zn(II) or Fe(II), it can self-assemble into metallomacrocycles like dimers and trimers. [] The choice of metal ion and reaction conditions significantly influence the resulting supramolecular structures. [, ]
Q2: What are the photophysical properties of 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine and its metal complexes, and how do they relate to potential applications?
A2: 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine exhibits interesting photophysical behavior, particularly when complexed with metal ions like platinum(II) or gold(I). [, , , ] These complexes often display intense phosphorescence, arising from a mix of metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) excited states. [] The ethynylphenyl group plays a crucial role in these properties, influencing the energy levels and delocalization of excited states. [] Notably, these complexes have shown promise as sensitizers for lanthanide luminescence, with potential applications in areas like organic light-emitting diodes (OLEDs) and biological imaging. [, , , ]
Q3: Can you elaborate on the use of 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine in constructing supramolecular structures beyond simple metal complexes?
A3: The ethynyl group in 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine provides a handle for further functionalization via click chemistry. [] This allows for the incorporation of this molecule into larger, more complex architectures like polymers and dendrimers. Such materials hold potential for various applications, including sensing, catalysis, and drug delivery. []
Q4: Are there any computational studies on 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine and its derivatives? What insights do they provide?
A4: While specific computational studies focusing solely on 4'-(4-Ethynylphenyl)-2,2':6',2''-terpyridine might be limited in the provided research, similar terpyridine-based systems have been investigated computationally. These studies often employ density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to understand the electronic structure, optical properties, and excited-state dynamics of these molecules. [] Such insights are crucial for rational design and optimization of these compounds for specific applications, such as tailoring their photophysical properties for efficient energy transfer in OLEDs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)
![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)

![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)

![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)






![tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate](/img/structure/B3104765.png)
